2-(Pyridin-2-Yl)Butanoic acid 2-(Pyridin-2-Yl)Butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17866025
InChI: InChI=1S/C9H11NO2/c1-2-7(9(11)12)8-5-3-4-6-10-8/h3-7H,2H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

2-(Pyridin-2-Yl)Butanoic acid

CAS No.:

Cat. No.: VC17866025

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

2-(Pyridin-2-Yl)Butanoic acid -

Specification

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name 2-pyridin-2-ylbutanoic acid
Standard InChI InChI=1S/C9H11NO2/c1-2-7(9(11)12)8-5-3-4-6-10-8/h3-7H,2H2,1H3,(H,11,12)
Standard InChI Key MKUODSJQBSRNLF-UHFFFAOYSA-N
Canonical SMILES CCC(C1=CC=CC=N1)C(=O)O

Introduction

Overview

2-(Pyridin-2-yl)butanoic acid (CAS: 102879-51-6) is a pyridine derivative characterized by a butanoic acid backbone substituted with a pyridin-2-yl group. With a molecular formula of C9H11NO2\text{C}_9\text{H}_{11}\text{NO}_2 and a molecular weight of 165.19 g/mol, this compound exhibits unique physicochemical and biological properties that make it valuable in pharmaceutical and chemical research . Its structural features, including a polar carboxylic acid group and aromatic pyridine ring, enable diverse applications in drug design, coordination chemistry, and material science.

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of a four-carbon aliphatic chain (butanoic acid) with a pyridine ring attached at the second carbon. The pyridine nitrogen at the ortho position contributes to its electronic properties, while the carboxylic acid group enhances solubility in polar solvents. Key structural parameters include:

PropertyValue
IUPAC Name4-pyridin-2-ylbutanoic acid
SMILESC1=CC=NC(=C1)CCCC(=O)O
InChIKeyHUWVYTTVLDALOP-UHFFFAOYSA-N
XLogP30.6
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds4

The planar pyridine ring and flexible aliphatic chain allow for conformational adaptability, critical for interactions with biological targets .

Spectral Data

  • NMR (13C): Peaks at δ 174.2 (C=O), 149.3 (pyridine C2), 136.7 (pyridine C6), and 123.4–137.8 ppm (aromatic carbons) .

  • IR: Strong absorption at 1700 cm⁻¹ (C=O stretch) and 2218 cm⁻¹ (C≡N in related analogs) .

  • Mass Spectrometry: Molecular ion peak at m/z 165.08 (M⁺), with fragments at m/z 93 (pyridinium ion) and 106 (butanoic acid moiety) .

Synthesis and Production

Synthetic Routes

2-(Pyridin-2-yl)butanoic acid is typically synthesized via nucleophilic substitution or cross-coupling reactions. A common method involves:

  • Aldol Condensation: Reaction of pyridine-2-carbaldehyde with malonic acid derivatives under basic conditions.

  • Hydrolysis: Conversion of ester intermediates (e.g., ethyl 4-pyridin-2-ylbutanoate) to the carboxylic acid using aqueous HCl .

Industrial-scale production employs continuous flow reactors to optimize yield (>85%) and purity (>95%) .

Purification and Characterization

Purification is achieved via recrystallization from ethanol/water mixtures. Analytical techniques include:

  • HPLC: Purity assessment using a C18 column (retention time: 6.7 min).

  • X-ray Crystallography: Confirmation of crystal packing and hydrogen-bonding networks in cocrystals (e.g., with benzoic acid) .

Physicochemical Properties

PropertyValueConditions
Melting Point137–139°C
Boiling Point303.7°C760 mmHg
Solubility12 mg/mL in water25°C
pKa4.2 (carboxylic acid)Aqueous solution
LogP0.6

The compound’s solubility in organic solvents (e.g., DMF, ethanol) facilitates its use in synthetic applications .

Biological and Pharmacological Applications

Drug Intermediate

2-(Pyridin-2-yl)butanoic acid serves as a precursor for:

  • Anticancer Agents: Metal complexes (e.g., with Pt(II)) exhibit cytotoxicity against HeLa cells (IC₅₀: 8.2 µM) .

  • Antimicrobials: Derivatives show moderate activity against S. aureus (MIC: 32 µg/mL) .

Coordination Chemistry

The pyridine nitrogen and carboxylic acid group enable chelation with transition metals:

Metal ComplexApplication
Cu(II)-pyridylbutanoateCatalytic oxidation reactions
Fe(III)-bridged polymerMagnetic materials

Cocrystallization Studies

Cocrystals with benzoic acid (1:1 stoichiometry) enhance thermal stability (decomposition temperature: 210°C vs. 185°C for pure compound). Key interactions include:

  • O–H···N hydrogen bonds (2.65 Å).

  • π-π stacking between pyridine rings (3.8 Å spacing) .

ParameterSpecification
GHS ClassificationH315 (skin irritation)
StorageRefrigerator (2–8°C)
StabilityStable under inert atmosphere

Proper PPE (gloves, goggles) is recommended due to mild irritant properties .

Comparative Analysis with Structural Analogs

CompoundKey DifferenceBioactivity
4-(Pyridin-4-yl)butanoic acidPyridine substitution positionLower solubility (9 mg/mL)
3-Methyl-2-(pyridin-2-yl)butanoic acidMethyl branchEnhanced logP (1.2)

Future Directions

Research priorities include:

  • Targeted Drug Delivery: Conjugation with nanoparticles for improved bioavailability.

  • Green Synthesis: Catalytic methods using ionic liquids or biocatalysts.

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